molecular formula C6H11NO2 B032712 2-((Dimethylamino)methyl)acrylic acid CAS No. 5415-98-5

2-((Dimethylamino)methyl)acrylic acid

Cat. No.: B032712
CAS No.: 5415-98-5
M. Wt: 129.16 g/mol
InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)acrylic acid is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylic acid, featuring a dimethylamino group attached to the methylene carbon of the acrylic acid backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Mechanism of Action

Target of Action

2-((Dimethylamino)methyl)acrylic acid, also known as DMAEMA, is a methacrylic acid derivative that is used as a monomer in the production of polymers It’s known that dmaema is used to modify polymers, enhancing their properties and making them suitable for various applications .

Mode of Action

The mode of action of DMAEMA involves its interaction with other monomers to form homopolymers and copolymers . These polymers can have basic properties, which can be beneficial in various applications. For instance, DMAEMA has been used to modify a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block . This modification resulted in the formation of cationic amphiphilic copolymers with block and graft architecture .

Biochemical Pathways

It’s known that dmaema can form polymers that respond to ph, temperature, and other conditions . These polymers, known as polymersomes, are currently being studied as drug delivery systems or as nanoreactors .

Pharmacokinetics

It’s known that dmaema is a water-miscible liquid , which suggests that it could have good bioavailability.

Result of Action

The result of DMAEMA’s action is the formation of polymers with enhanced properties. For instance, DMAEMA has been used to create polymersomes with dual stimulus–response (i.e., pH and temperature) that may be a platform for gene delivery and nanoreactors . Additionally, DMAEMA has been used to create interpenetrating polymer networks (IPNs) that can be used as drug delivery systems .

Action Environment

The action of DMAEMA can be influenced by environmental factors such as pH and temperature . For instance, the swelling values of polymers containing DMAEMA decrease at low pH (below pH 6.6) due to the interaction of the –COO– groups with the protonated DMAEMA segment through electrostatic attraction . This results in intermolecular complexation via hydrogen bonds .

Safety and Hazards

2-((Dimethylamino)methyl)acrylic acid is combustible and harmful if swallowed . It is fatal if inhaled and causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is very toxic because of its high inhalation toxicity .

Future Directions

There is ongoing research into the use of 2-((Dimethylamino)methyl)acrylic acid in the fabrication of super-hydrophilic hydrogels and its controllable oil/water separation . The continuous increase in polymerization yield up to 41% was observed when EDMA concentration was raised to 10 wt% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-((Dimethylamino)methyl)acrylic acid can be synthesized through the reaction of acrylic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to achieve high yields. The product is then purified through vacuum distillation and stabilized with inhibitors to prevent unwanted polymerization .

Chemical Reactions Analysis

Types of Reactions: 2-((Dimethylamino)methyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Free-radical initiators are commonly used to initiate polymerization reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols can react with the compound under mild conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-((Dimethylamino)methyl)acrylic acid is unique due to its specific combination of the dimethylamino group and the acrylic acid backbone, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-[(dimethylamino)methyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOKKCPYBWVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279125
Record name 2-((dimethylamino)methyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-98-5
Record name NSC11325
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((dimethylamino)methyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]prop-2-enoic acid
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Synthesis routes and methods I

Procedure details

Formaldehyde solution (150 ml of 40% solution) was added with stirring to a solution of dimethylamine (218g of 26% solution) and malonic acid (104g) in water (250 ml). The reaction temperature was kept at 20° C during the addition and for a further 2 hours. The solution was then heated on a steam bath for 2 hours and the water was removed under reduced pressure to give a pale yellow syrup which was dried further by azeotropic distillation with benzene.
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150 mL
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250 mL
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Synthesis routes and methods II

Procedure details

1 g of malonic acid and 0.63 g of paraformaldehyde were diluted with 10 ml of 1,3-dioxane, and 4.8 ml of a 2.0M dimethylamine-containing tetrahydrofuran solution was added thereto. The resulting mixture was heated to 70° C. and stirred for one hour. After the reaction terminated, the resulting solution was distilled under a reduced pressure. The resulting residue was crystallized with acetone and filtered under a reduced pressure to obtain the title compound (0.4 g, 32%) in the form of white crystal.
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1 g
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0.63 g
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10 mL
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Yield
32%

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